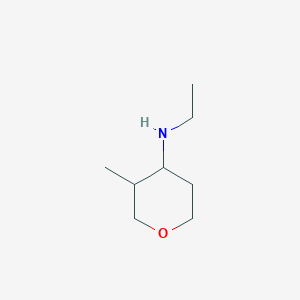
N-ethyl-3-methyltetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-methyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound with the molecular formula C8H17NO It features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and an amine group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methyltetrahydro-2H-pyran-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-methyltetrahydro-2H-pyran-4-amine with ethyl halides in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
N-ethyl-3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-ethyl-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyltetrahydro-2H-pyran-4-amine: Similar structure but lacks the ethyl group.
N-ethyl-2-methyltetrahydro-2H-pyran-4-amine: Similar but with a different substitution pattern.
Uniqueness
N-ethyl-3-methyltetrahydro-2H-pyran-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N-ethyl-3-methyloxan-4-amine |
InChI |
InChI=1S/C8H17NO/c1-3-9-8-4-5-10-6-7(8)2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
JZJRAHFQIXMYNM-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CCOCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


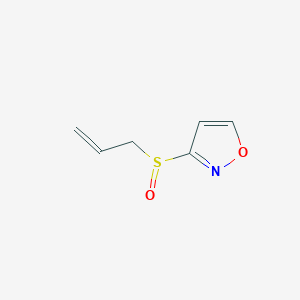
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
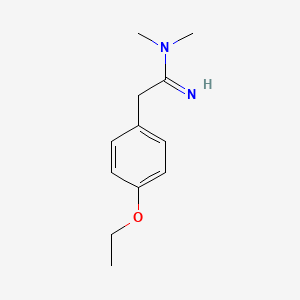
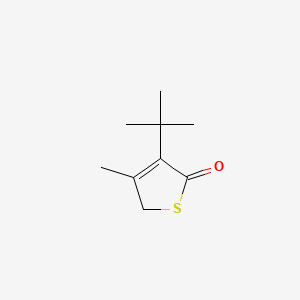
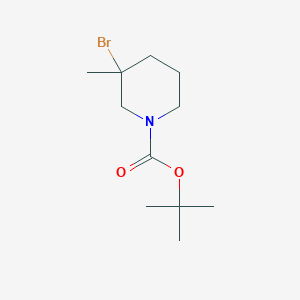
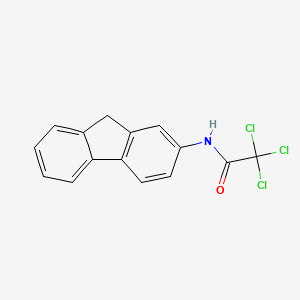
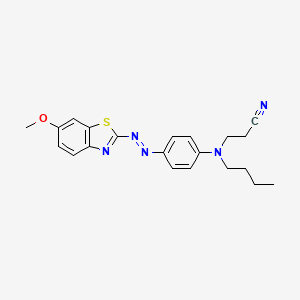
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)
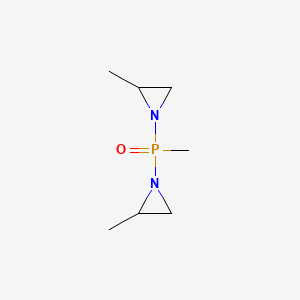

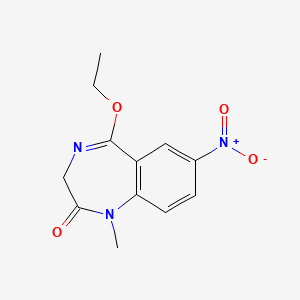
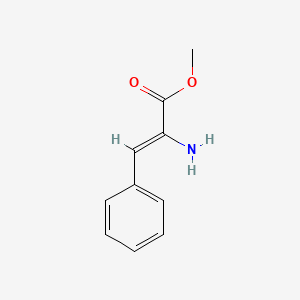
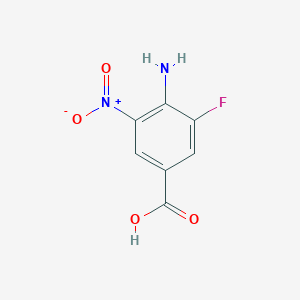
![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)
